molecular formula C9H11ClO3S B3317165 2-Ethoxy-4-methylbenzenesulfonyl chloride CAS No. 956722-60-4

2-Ethoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B3317165
CAS No.: 956722-60-4
M. Wt: 234.70 g/mol
InChI Key: PQFFZGCERSFZQQ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylbenzenesulfonyl chloride (CAS: 956722-60-4) is a sulfonyl chloride derivative characterized by an ethoxy group at the 2-position and a methyl group at the 4-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly as a sulfonating agent for introducing sulfonyl groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride (-SO₂Cl) moiety, which facilitates nucleophilic substitution reactions. Key applications include the synthesis of pharmaceuticals, agrochemicals, and specialty polymers .

Properties

IUPAC Name

2-ethoxy-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-3-13-8-6-7(2)4-5-9(8)14(10,11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFFZGCERSFZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273272
Record name 2-Ethoxy-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956722-60-4
Record name 2-Ethoxy-4-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956722-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401273272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction typically proceeds as follows:

C9H12O3S+SOCl2C9H11ClO3S+SO2+HCl\text{C}_9\text{H}_{12}\text{O}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{11}\text{ClO}_3\text{S} + \text{SO}_2 + \text{HCl} C9​H12​O3​S+SOCl2​→C9​H11​ClO3​S+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Similarity Score*
This compound 956722-60-4 C₉H₁₁ClO₃S 234.70 2-ethoxy, 4-methyl Reference
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride 1216234-07-9 C₉H₁₀Cl₂O₃S 269.15 2-ethoxy, 4-methyl, 5-chloro 0.97
2-Methoxy-4-methylbenzenesulfonyl chloride 216394-11-5 C₈H₉ClO₃S 220.67 2-methoxy, 4-methyl 0.86
4-Fluoro-2-methylbenzenesulfonyl chloride Not provided C₇H₆ClFO₂S 208.64 2-methyl, 4-fluoro N/A

Notes:

  • Similarity Score : Calculated based on structural alignment (0–1 scale, where 1 = identical backbone and substituents) .
  • The addition of a chlorine atom at position 5 (5-chloro derivative) increases molecular weight by ~34.45 g/mol and enhances electrophilicity due to electron-withdrawing effects.
  • Replacing ethoxy with methoxy (2-methoxy derivative) reduces steric bulk and slightly lowers molecular weight.

Research Findings and Industrial Relevance

  • Pharmaceutical Synthesis : The ethoxy and methyl substituents in this compound improve solubility in organic solvents, enabling its use in multi-step syntheses of sulfonamide drugs .
  • Stability Studies : Derivatives with electron-withdrawing groups (e.g., 5-chloro) exhibit longer shelf lives but require stricter moisture control .

Biological Activity

2-Ethoxy-4-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H13ClO2S
  • Molecular Weight : 232.73 g/mol
  • Functional Groups : Sulfonyl chloride, ethoxy group, and methyl group.

The biological activity of sulfonyl chlorides like this compound is primarily attributed to their ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amino acids, leading to modifications of proteins and enzymes. This interaction can potentially alter enzyme activity and cellular functions, making these compounds valuable in drug development.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain sulfonyl chlorides possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl3.12Staphylococcus aureus, E. coli
Ciprofloxacin6.25E. coli

Cytotoxicity Studies

Cytotoxicity assessments have shown that some derivatives of sulfonyl chlorides exhibit selective cytotoxicity towards bacterial cells while demonstrating lower toxicity to human cell lines. For example, in a study involving human embryonic kidney cells, exposure to certain concentrations of sulfonyl compounds resulted in significant bacterial cell death without substantial effects on the human cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a related compound against clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 8 μg/mL, indicating potential as a therapeutic agent against resistant strains .
  • Mechanistic Insights : Investigations into the mechanism of action reveal that the sulfonyl group interacts with active sites on enzymes, leading to inhibition or modulation of their activity. This characteristic suggests potential applications in targeting specific pathways in bacterial metabolism.

Future Directions

Given the promising biological activities associated with sulfonyl chlorides, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Drug Development : Exploring formulations for clinical applications in treating bacterial infections or other diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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